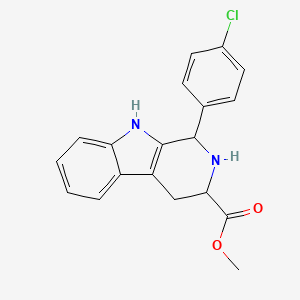![molecular formula C10H10N2O B2546866 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 4024-28-6](/img/structure/B2546866.png)
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Overview
Description
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is an organic compound with the molecular formula C11H12N2O . It is a derivative of imidazoquinoline .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one consists of an imidazoquinoline core, which is a bicyclic structure containing an imidazole ring fused with a quinoline ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles serve as essential building blocks in medicinal chemistry due to their diverse biological activities. Researchers have explored the potential of 5,6-dihydro-imidazoquinolinones as drug candidates. Some specific applications include:
Anticancer Agents: Derivatives of this compound have been investigated for their anticancer properties. For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, showing promising activity against cancer cells .
HER2 Kinase Inhibitors: Certain pyrido[2,3,4-de]quinazoline derivatives, which share a core structure with our compound, exhibited superior efficacy in inhibiting HER2 kinase activity. These compounds could be potential candidates for targeted cancer therapies .
Synthetic Methodology
Advances in the synthesis of imidazoles are essential for their widespread use. Recent methods include:
- Nickel-Catalyzed Cyclization : Researchers have reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. This method allows the inclusion of various functional groups and provides access to 2,4-disubstituted NH-imidazoles .
Agrochemicals
While direct evidence for our compound’s use in agrochemicals is limited, imidazoles have historically been employed in crop protection and pest control.
Future Directions
properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


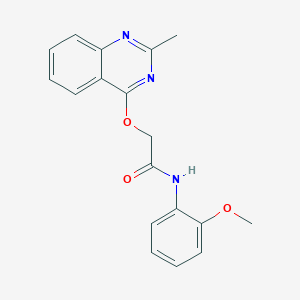

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
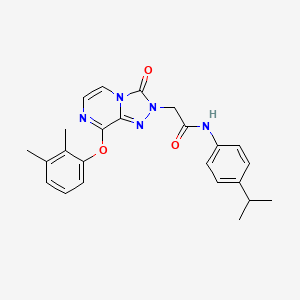
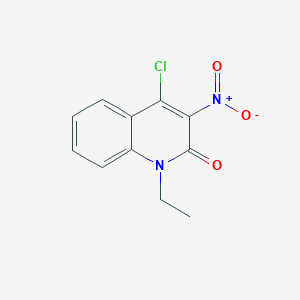

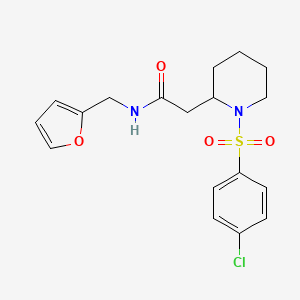
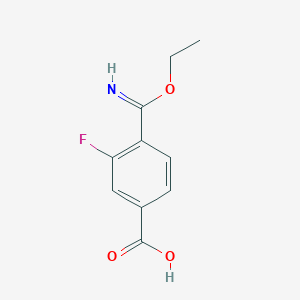

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)
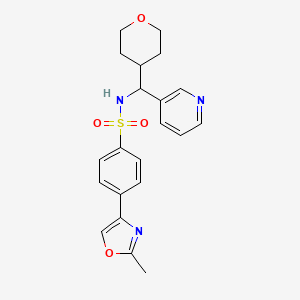
![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
